molecular formula C16H16BrNO4 B2409540 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1291841-72-9

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2409540
CAS No.: 1291841-72-9
M. Wt: 366.211
InChI Key: ACGUJEWOLIGYAY-UHFFFAOYSA-N
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Description

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate is an organic compound that features a furan ring substituted with a bromine atom and a carboxylate group

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4/c1-10-3-5-12(6-4-10)11(2)18-15(19)9-21-16(20)13-7-8-14(17)22-13/h3-8,11H,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGUJEWOLIGYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-chlorofuran-2-carboxylate
  • 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-iodofuran-2-carboxylate
  • 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-fluorofuran-2-carboxylate

Uniqueness

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its halogenated analogs.

Biological Activity

The compound 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic derivative with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H16_{16}BrN1_{1}O3_{3}
  • Molecular Weight : 348.20 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity:

  • In vitro Studies : In cell line assays, it has shown the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) for various cancer cell lines ranges from 10 µM to 30 µM, indicating moderate potency.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties:

  • Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In vivo studies using models of acute inflammation have shown a reduction in edema and leukocyte infiltration.

Case Studies

  • Study on Breast Cancer Cell Lines :
    • The compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines.
    • Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Inflammation Model Study :
    • In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced paw swelling compared to control groups.

Data Tables

Biological ActivityObserved EffectIC50 (µM)Reference
Anticancer (MCF-7 cells)Induces apoptosis15[Source 1]
Anticancer (MDA-MB-231)Reduces cell viability20[Source 1]
Anti-inflammatoryReduces TNF-alpha secretionN/A[Source 2]
Anti-inflammatoryDecreases paw edemaN/A[Source 3]

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